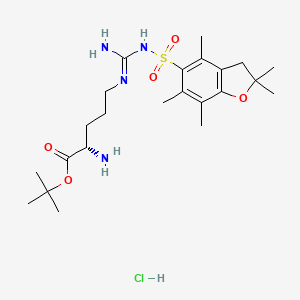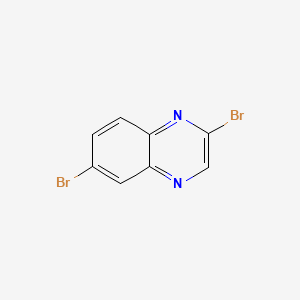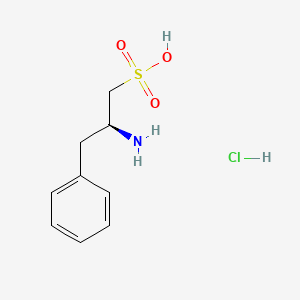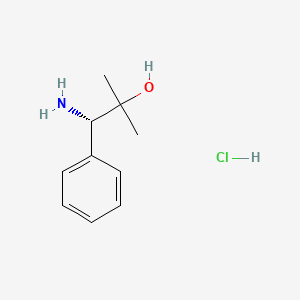
4-Chloro-6,8-dimethyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6,8-dimethyl-2-phenylquinoline is a chemical compound with the empirical formula C17H14ClN . It has a molecular weight of 267.75 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,8-dimethyl-2-phenylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with chlorine, methyl, and phenyl groups .Physical And Chemical Properties Analysis
4-Chloro-6,8-dimethyl-2-phenylquinoline is a solid compound . Its SMILES string, a form of notation that represents the compound’s structure, isCc1cc(C)c2nc(cc(Cl)c2c1)-c3ccccc3 .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Activities : Certain quinoline derivatives, including those with chloro and methyl substitutions, have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, compounds with chloro substitutions have shown activity against Mycobacterium species, suggesting potential as antimycobacterial agents (Kubicová et al., 2003). Moreover, novel substituted dibenzonaphthyridines, derived from chloro-methylquinolines, were synthesized and might offer interesting biological properties (Manoj & Prasad, 2009).
Amination Reactions : Investigations on amination of 4-chloro-2-phenylquinoline derivatives have expanded the range of quinoline-based compounds, which could serve as precursors for further pharmacological studies (Tsai et al., 2008).
Material Science Applications
- Electroluminescent Materials : Research into oligoquinolines has led to the development of materials with potential applications in organic light-emitting diodes (OLEDs). For example, certain oligoquinolines exhibit high-efficiency blue electroluminescence, which could be valuable for display and lighting technologies (Tonzola et al., 2007).
Antioxidant and Anti-Diabetic Agents
- Antioxidant and Anti-Diabetic Properties : Chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activities and their potential to act as anti-diabetic agents. These studies suggest that such compounds could contribute to the management of oxidative stress and diabetes (Murugavel et al., 2017).
Anticancer Agents
- Apoptosis Inducers and Anticancer Agents : Some quinoline derivatives have been identified as potent inducers of apoptosis and have shown efficacy in cancer models, indicating their potential as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been highlighted for its potent apoptosis-inducing activity and excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-6,8-dimethyl-2-phenylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJMSALUBTGDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656303 |
Source


|
| Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,8-dimethyl-2-phenylquinoline | |
CAS RN |
101602-31-7 |
Source


|
| Record name | 4-Chloro-6,8-dimethyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101602-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)

![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)

![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)
![2-{[2-Amino-6-(2-thienyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B599382.png)




